Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate
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Overview
Description
. This compound features a pyridine ring, a tert-butoxycarbonyl (BOC) protecting group, and an ethyl ester group. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: The compound can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with tert-butoxycarbonyl chloride, followed by esterification with ethanol in the presence of a strong acid catalyst.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the ester group.
Substitution: Substitution reactions can occur at the pyridine ring or the BOC group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives and alcohols.
Substitution Products: Substituted pyridine derivatives and BOC-protected amines.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules in medicinal chemistry and materials science.
Mechanism of Action
The compound exerts its effects through its reactivity with various functional groups and its ability to undergo different chemical transformations. The BOC group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The pyridine ring can act as a ligand in coordination chemistry, forming complexes with metal ions.
Molecular Targets and Pathways Involved:
Amines: The BOC group protects amines from unwanted reactions.
Pyridine Ring: The pyridine ring can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Comparison with Similar Compounds
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: A related compound with an oxazole ring instead of a pyridine ring.
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Another related compound with an oxazole ring and a BOC group.
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Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-8-6-7-9-15-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZVYGAUCKXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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